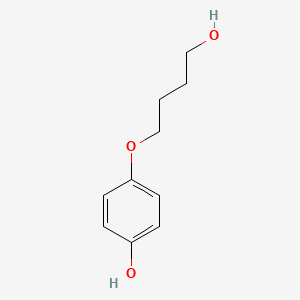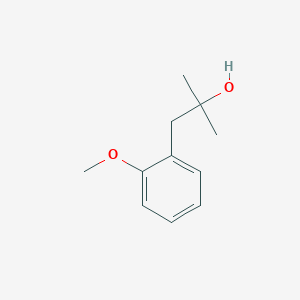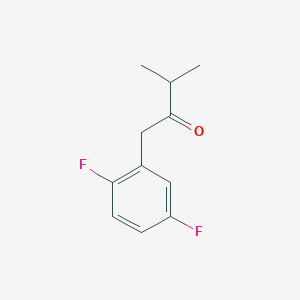
6-Ethyl-2-methyldecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-2-methyldecan-3-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The compound is known for its distinct structure, which includes an ethyl group at the sixth position and a methyl group at the second position on a decane backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyldecan-3-one can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methyl-3-decanone, with ethyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The process is often carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production rate and purity of the final product.
化学反应分析
Types of Reactions
6-Ethyl-2-methyldecan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 6-ethyl-2-methyldecan-3-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Alcohols, specifically 6-ethyl-2-methyldecan-3-ol.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
科学研究应用
6-Ethyl-2-methyldecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties and interactions with biological targets.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 6-Ethyl-2-methyldecan-3-one involves its interaction with various molecular targets. The carbonyl group can act as an electrophile, participating in nucleophilic addition reactions. Additionally, the compound may interact with enzymes and receptors in biological systems, influencing metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
2-Methyl-3-decanone: Similar structure but lacks the ethyl group at the sixth position.
6-Ethyl-3-decanone: Similar structure but lacks the methyl group at the second position.
2,6-Dimethyldecan-3-one: Contains both methyl groups but lacks the ethyl group.
Uniqueness
6-Ethyl-2-methyldecan-3-one is unique due to the specific positioning of the ethyl and methyl groups on the decane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
6-ethyl-2-methyldecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-5-7-8-12(6-2)9-10-13(14)11(3)4/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEYJLDKAAXUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
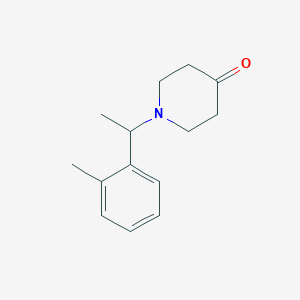
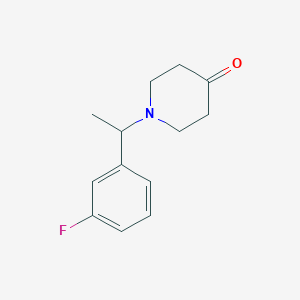
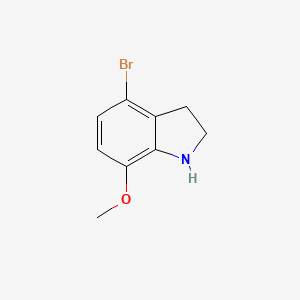
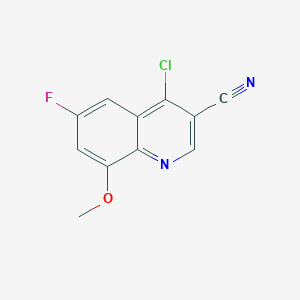
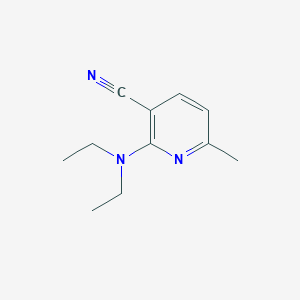
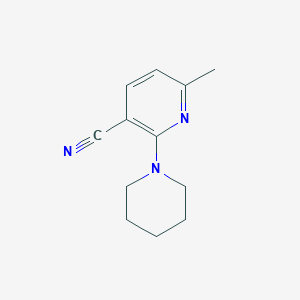
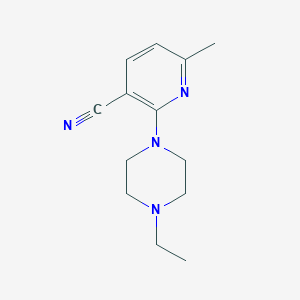
![2-(1-[(Carbamoylamino)methyl]cyclohexyl)acetic acid](/img/structure/B7872693.png)

